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molecular formula C8H8BrNO2 B180800 2-(Bromomethyl)-4-methyl-1-nitrobenzene CAS No. 110822-05-4

2-(Bromomethyl)-4-methyl-1-nitrobenzene

Cat. No. B180800
M. Wt: 230.06 g/mol
InChI Key: LBNASNUBBZAFBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09284299B2

Procedure details

5-methyl-2-nitrobenzoic acid (10.0 g, 55.2 mmol) were dissolved in THF (100 mL) followed by dropping 2.0 M borane dimethisulfide comples (110 mL, 221.1 mmol) and heating at 80° C. After 1.5 hours, 100 ml of 1 M HCl were dropped into this reaction system while cooling with ice and stirring. The system was extracted with ethyl acetate, and then was dried with Na2SO4 followed by concentration under reduced pressure and drying to obtain benzylic alcohol (9.1 g, 99% yield) as viscous colorless oil. (5-methyl-2-nitrophenyl) methanol (9.1 g, 54.5 mmol) were dissolved in dry CH2Cl2 (100 mL) followed by the addition of phosphorous tribromide (7.4 g, 27.3 mmol) and stirring at room temperature. After 30 minutes, saturated NaHCO3(aq. 100 mL) were added followed by stirring for 10 minutes and extracting with CH2Cl2 (200 ml×2). The organic phase was then concentrated under reduced pressure and dried to obtain the benzyl bromide analogue, 49, (11.9 g, 95% yield) as a white solid: mp 51-52° C.
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([N+:10]([O-:12])=[O:11])=[C:6]([CH2:8]O)[CH:7]=1.P(Br)(Br)[Br:14].C([O-])(O)=O.[Na+]>C(Cl)Cl>[Br:14][CH2:8][C:6]1[CH:7]=[C:2]([CH3:1])[CH:3]=[CH:4][C:5]=1[N+:10]([O-:12])=[O:11] |f:2.3|

Inputs

Step One
Name
Quantity
9.1 g
Type
reactant
Smiles
CC=1C=CC(=C(C1)CO)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
7.4 g
Type
reactant
Smiles
P(Br)(Br)Br
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring for 10 minutes
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
extracting with CH2Cl2 (200 ml×2)
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was then concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrCC1=C(C=CC(=C1)C)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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